molecular formula C13H13NO2S B14160824 4-methoxy-N-(thiophen-2-ylmethyl)benzamide CAS No. 85797-10-0

4-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B14160824
CAS No.: 85797-10-0
M. Wt: 247.31 g/mol
InChI Key: HWVOHZJTRWCVSC-UHFFFAOYSA-N
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Description

4-Methoxy-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a methoxy group at the 4-position and a thiophen-2-ylmethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(thiophen-2-ylmethyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with thiophen-2-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of 4-methoxy-N-(thiophen-2-ylmethyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-Methoxy-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-methylbenzyl)benzamide
  • 4-Methoxy-2-nitro-N-(thiophen-2-ylmethyl)benzamide

Uniqueness

4-Methoxy-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of both a methoxy group and a thiophen-2-ylmethyl group, which confer specific electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

85797-10-0

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

4-methoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C13H13NO2S/c1-16-11-6-4-10(5-7-11)13(15)14-9-12-3-2-8-17-12/h2-8H,9H2,1H3,(H,14,15)

InChI Key

HWVOHZJTRWCVSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC=CS2

Origin of Product

United States

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